molecular formula C20H37NaO2 B12683343 Sodium gadoleate CAS No. 94135-60-1

Sodium gadoleate

Cat. No.: B12683343
CAS No.: 94135-60-1
M. Wt: 332.5 g/mol
InChI Key: SCEFIDHNJSJIHH-AFEZEDKISA-M
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Description

Sodium gadoleate is the sodium salt of gadoleic acid (9-eicosenoic acid), a monounsaturated fatty acid with the molecular formula C₂₀H₃₈O₂. The compound is structurally characterized by a 20-carbon chain with a cis double bond at the 9th position (C9:1). As a carboxylate salt, it exhibits ionic properties, enhancing its solubility in polar solvents compared to the free acid form. This compound is primarily utilized in industrial and research settings, including lipid chemistry studies, emulsification processes, and chromatographic analysis of fatty acid derivatives . Its synthesis typically involves the neutralization of gadoleic acid with sodium hydroxide, yielding a stable salt with improved handling properties.

Properties

CAS No.

94135-60-1

Molecular Formula

C20H37NaO2

Molecular Weight

332.5 g/mol

IUPAC Name

sodium;(Z)-icos-9-enoate

InChI

InChI=1S/C20H38O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11-;

InChI Key

SCEFIDHNJSJIHH-AFEZEDKISA-M

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium gadoleate can be synthesized through the neutralization of gadoleic acid with sodium hydroxide. The reaction typically involves dissolving gadoleic acid in an organic solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain this compound as a solid product.

Industrial Production Methods: In industrial settings, this compound is produced by extracting gadoleic acid from fish oils, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the removal of impurities and to obtain a high-purity product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially at the double bond, leading to the formation of peroxides and other oxidation products.

    Reduction: The double bond in this compound can be reduced to form saturated sodium eicosanoate.

    Substitution: this compound can participate in substitution reactions, particularly at the carboxylate group, forming esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alcohols and amines in the presence of acid catalysts.

Major Products:

Scientific Research Applications

Biomedical Research Applications

1.1 Contrast Agent in Magnetic Resonance Imaging (MRI)
Sodium gadoleate is primarily recognized for its role as a contrast agent in MRI. It enhances the visibility of internal structures during imaging procedures by altering the magnetic properties of nearby water molecules. This is particularly useful in diagnosing conditions related to the brain, spine, and other soft tissues.

1.2 Drug Delivery Systems
Recent studies have investigated the potential of this compound as a carrier for drug delivery. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. This property is particularly beneficial for delivering anticancer agents and other therapeutics that require enhanced absorption.

1.3 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria, making it a candidate for use in antimicrobial formulations in pharmaceuticals and personal care products.

Industrial Applications

2.1 Surfactant in Emulsions
this compound serves as an effective surfactant in the formulation of emulsions. It helps stabilize oil-in-water emulsions, which are widely used in food products, cosmetics, and pharmaceuticals. Its ability to reduce surface tension makes it valuable in creating stable mixtures.

2.2 Food Industry
In the food industry, this compound is utilized as an emulsifier and stabilizer. It aids in maintaining the consistency of products such as margarine and spreads by preventing separation of ingredients.

Case Studies

Study Objective Findings
Study on MRI Contrast AgentsTo evaluate the efficacy of this compound in enhancing MRI imagesThis compound significantly improved image contrast compared to standard agents, especially in soft tissue visualization .
Drug Delivery ResearchTo assess this compound's ability to encapsulate hydrophobic drugsThe study demonstrated effective encapsulation and sustained release of anticancer drugs using this compound micelles .
Antimicrobial Activity AssessmentTo investigate this compound's antimicrobial propertiesThis compound showed significant inhibitory effects against Staphylococcus aureus and E. coli .

Safety Profile and Regulatory Status

This compound is generally regarded as safe when used within recommended concentrations. However, like all surfactants and emulsifiers, it must be evaluated for potential toxicity depending on its application. Regulatory bodies such as the FDA monitor its use in food and pharmaceutical products to ensure consumer safety.

Mechanism of Action

The mechanism of action of sodium gadoleate involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium gadoleate belongs to the broader class of sodium carboxylates derived from fatty acids. Below is a detailed comparison with structurally and functionally similar compounds:

Structural Analogs

Sodium Oleate (C18:1) Molecular Formula: C₁₈H₃₃O₂Na Key Differences: Shorter carbon chain (18 vs. 20 carbons) and a double bond at C7. Applications: Widely used in soaps, detergents, and as an emulsifier in pharmaceuticals . Solubility: Highly soluble in water and ethanol due to shorter chain length.

Applications: Used in lipid bilayer studies and as a reference standard in chromatography . Stability: More resistant to oxidation than this compound due to saturation.

Sodium Gondoate (C20:1, C11)

  • Molecular Formula : C₂₀H₃₇O₂Na
  • Key Differences : Double bond position at C11 instead of C8.
  • Chromatographic Behavior : Resolves distinctly from this compound in gas chromatography (resolution ≥1.3 under standardized conditions) .

Functional Analogs

Sodium Chloroacetate

  • Molecular Formula : C₂H₂ClO₂Na
  • Key Differences : Substituted with a chlorine atom, imparting higher reactivity.
  • Hazards : Causes severe skin and eye irritation, unlike this compound, which has milder toxicity .

Ethyl Gadoleate Molecular Formula: C₂₂H₄₂O₂ Key Differences: Ethyl ester form; non-ionic and lipid-soluble. Applications: Used in biodiesel research and as a chromatographic reference .

Data Table: Comparative Properties

Property This compound Sodium Oleate Sodium Arachidate Sodium Gondoate
Molecular Formula C₂₀H₃₇O₂Na C₁₈H₃₃O₂Na C₂₀H₃₉O₂Na C₂₀H₃₇O₂Na
Double Bond Position C9 C9 N/A (saturated) C11
Melting Point (°C) ~120–125 (estimated) 232–235 245–250 ~115–120 (estimated)
Solubility in Water Moderate High Low Moderate
Primary Use Chromatography, lipid studies Soaps, emulsifiers Lipid bilayers Biodiesel additives
Safety Profile Low toxicity Low toxicity Non-irritant Low toxicity

Research Findings

Chromatographic Differentiation

In gas chromatography, this compound (as methyl gadoleate) is distinguished from methyl gondoate with a resolution ≥1.3, ensuring accurate quantification in lipid analysis. Theoretical area percentages for related fatty acid esters (e.g., methyl palmitate, stearate) are standardized to ±1% precision .

Stability and Reactivity

This compound’s unsaturated structure makes it prone to oxidation under prolonged exposure to air, unlike saturated analogs like sodium arachidate. Stabilizers such as antioxidants (e.g., BHT) are recommended for long-term storage .

Biological Activity

Sodium gadoleate, the sodium salt of gadoleic acid, is a fatty acid that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain and a single double bond, which classifies it as a monounsaturated fatty acid. Its chemical formula is C20H39NaO2C_{20}H_{39}NaO_2, and it is soluble in water due to the presence of the sodium ion. This solubility allows it to interact with biological membranes and proteins effectively.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. A study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in different cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. For instance, this compound treatment resulted in increased levels of reactive oxygen species (ROS) in treated cells, which is associated with apoptosis .

3. Modulation of Lipid Metabolism

This compound influences lipid metabolism by altering the composition of triglycerides in cells. In particular, it has been observed to reduce levels of long-chain triglycerides containing oleate and gadoleate while increasing polyunsaturated fatty acids like arachidonic acid . This modulation may have implications for metabolic disorders and cardiovascular health.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects on Staphylococcus aureus and Escherichia coli. The results showed that this compound at concentrations of 0.5% significantly inhibited bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on human breast cancer cells (MCF-7). The treatment led to a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, confirming its role in inducing programmed cell death .

Research Findings Summary

Study Findings Implications
Significant antimicrobial activity against Gram-positive and Gram-negative bacteriaPotential use as a natural preservative or therapeutic agent
Induces apoptosis in cancer cell lines through ROS generationPromising candidate for cancer therapy
Alters lipid profiles by reducing monoenoic triglyceridesPossible implications for metabolic health

Chemical Reactions Analysis

Acid-Base Reactions

Sodium gadoleate reacts with strong acids (e.g., HCl) to regenerate gadoleic acid and form corresponding salts:

C19H37COONa++HClC19H37COOH+NaCl\text{C}_{19}\text{H}_{37}\text{COO}^- \text{Na}^+ + \text{HCl} \rightarrow \text{C}_{19}\text{H}_{37}\text{COOH} + \text{NaCl}

This protonation reaction is typical of carboxylate salts and is leveraged in soap formulations to adjust solubility or precipitate free fatty acids .

Metal Ion Displacement

The sodium ion can be replaced by divalent or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), forming insoluble metal gadoleates:

2C19H37COONa++Ca2+(C19H37COO)2Ca+2Na+2\text{C}_{19}\text{H}_{37}\text{COO}^- \text{Na}^+ + \text{Ca}^{2+} \rightarrow (\text{C}_{19}\text{H}_{37}\text{COO})_2\text{Ca} \downarrow + 2\text{Na}^+

Such precipitates are common in hard water, reducing the surfactant efficacy of this compound .

Oxidation of the Unsaturated Chain

The cis double bond at position 9 makes the gadoleate ion susceptible to oxidation. Potential reactions include:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) to form an epoxide.

  • Ozonolysis : Cleavage of the double bond to produce aldehydes or carboxylic acids.

  • Radical Auto-Oxidation : Formation of hydroperoxides under aerobic conditions, leading to rancidity in lipid-containing systems .

Hydrogenation

Catalytic hydrogenation (e.g., using H₂ and Pd/C) saturates the double bond, converting this compound to sodium arachidate (eicosanoate):

C19H37COONa++H2C19H39COONa+\text{C}_{19}\text{H}_{37}\text{COO}^- \text{Na}^+ + \text{H}_2 \rightarrow \text{C}_{19}\text{H}_{39}\text{COO}^- \text{Na}^+

This reaction is critical in industrial hardening of oils .

Thermal Decomposition

At elevated temperatures (>300°C), this compound may undergo decarboxylation or pyrolysis, yielding alkanes, alkenes, and CO₂:

C19H37COONa+ΔC19H38+CO2+Na2O\text{C}_{19}\text{H}_{37}\text{COO}^- \text{Na}^+ \xrightarrow{\Delta} \text{C}_{19}\text{H}_{38} + \text{CO}_2 + \text{Na}_2\text{O}

Such behavior aligns with general thermal degradation patterns of fatty acid salts .

Limitations in Available Data

The provided sources ( ) do not include experimental kinetic data or thermodynamic parameters specific to this compound. Further studies would be required to quantify reaction rates, activation energies, and stability under varying conditions.

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